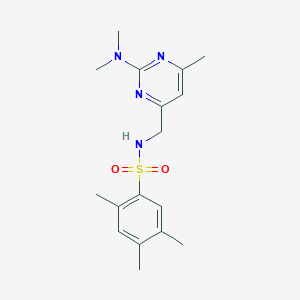

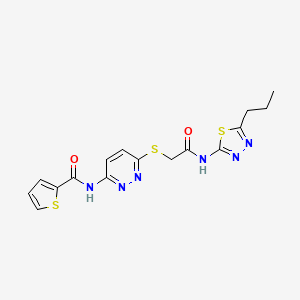

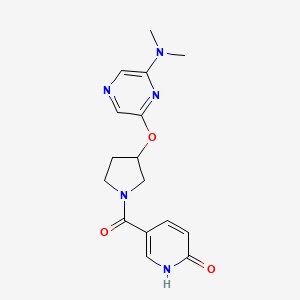

![molecular formula C24H23N3O5 B2469468 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide CAS No. 872849-11-1](/img/structure/B2469468.png)

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their anticancer properties . The molecule contains several functional groups, including an indole group, a pyrrolidine group, and a benzo[d][1,3]dioxol-5-ylmethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. While the exact crystal structure of this compound is not available, studies on similar compounds suggest that they may form interesting crystal structures .Aplicaciones Científicas De Investigación

Antitumor Activity

N-aryl(indol-3-yl)glyoxamides, structurally related to the compound , have shown promise as antitumor agents. One study found that certain derivatives in this class displayed significant cytotoxic activity against various cancer cell lines, including human cervix carcinoma and ovarian carcinoma cells (Marchand et al., 2009).

Melanin-Concentrating Hormone Receptor Antagonism

Compounds structurally similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxo-2-(1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)acetamide have been identified as potent antagonists of the melanin-concentrating hormone receptor 1 (MCHr1), showing effectiveness in obesity treatment models (Souers et al., 2005).

Antioxidant Activity

Coumarin derivatives, which share a degree of structural similarity with the compound of interest, have demonstrated notable antioxidant activities. These activities were compared favorably against ascorbic acid in studies using various radical scavenging methods (Kadhum et al., 2011).

Anti-Cancer Potency

Research on pyridine-3-carbonitrile derivatives, related to the compound , revealed significant cytotoxicity against human breast cancer cell lines. Molecular docking experiments supported these findings, suggesting potential as anti-cancer agents (Mansour et al., 2021).

Antimicrobial and Antioxidant Agents

Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, structurally related to the compound , have shown potent antimicrobial activity against various bacteria and fungi, as well as significant antioxidant activity (Naraboli & Biradar, 2017).

Antiallergic Properties

N-(pyridin-4-yl)-(indol-3-yl)acetamides, similar in structure to the compound in focus, have been identified as novel antiallergic compounds. One particular derivative showed significant potency in inhibiting histamine release and IL-4 production, suggesting a potential application in treating allergic reactions (Menciu et al., 1999).

Anti-HIV Properties

Derivatives structurally related to this compound have been studied for their potential as HIV-1 NNRTIs. Certain compounds in this class exhibited high activity against HIV-1 strains, indicating their potential in anti-HIV therapies (Li et al., 2020).

Mecanismo De Acción

Direcciones Futuras

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Further mechanistic studies could also be conducted to better understand its mode of action .

Propiedades

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O5/c28-22(26-9-3-4-10-26)14-27-13-18(17-5-1-2-6-19(17)27)23(29)24(30)25-12-16-7-8-20-21(11-16)32-15-31-20/h1-2,5-8,11,13H,3-4,9-10,12,14-15H2,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKTVXKFUOXPALC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

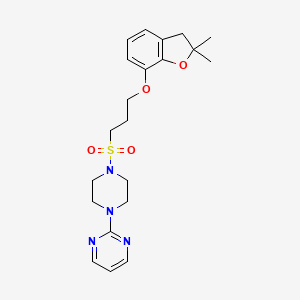

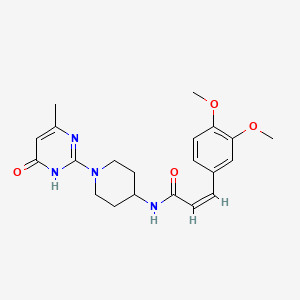

![8-(2-((2-methoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2469390.png)

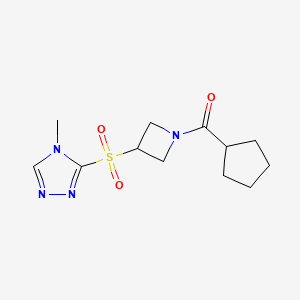

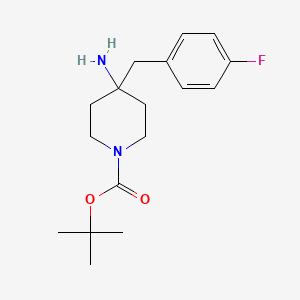

![1-(Adamantan-1-yloxy)-3-[4-(3-chlorophenyl)piperazin-1-yl]propan-2-ol hydrochloride](/img/structure/B2469395.png)

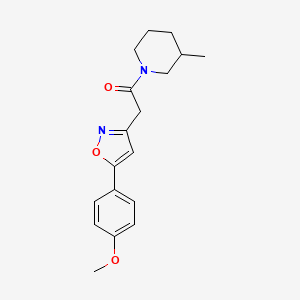

![2-[(E)-3-(2-nitrophenyl)-2-propenylidene]-1H-indene-1,3(2H)-dione](/img/structure/B2469396.png)

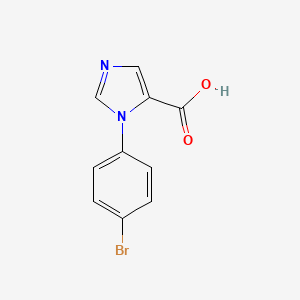

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-bromophenyl)ethanone hydrobromide](/img/structure/B2469399.png)